molecular formula C31H38ClN7O7S2 B1437204 Edoxaban tosylate CAS No. 480449-71-6

Edoxaban tosylate

カタログ番号 B1437204
CAS番号: 480449-71-6
分子量: 720.3 g/mol
InChIキー: ZLFZITWZOYXXAW-QXXZOGQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Edoxaban tosylate is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . It is used for the treatment of pulmonary embolism (PE), deep venous thrombosis (DVT), and to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (NVAF) .


Synthesis Analysis

A simple, reliable, sensitive, precise, rapid, and reproducible RP-HPLC method was developed and validated for the determination of Edoxaban Tosylate Monohydrate (EDTM) in the pharmaceutical dosage form .


Molecular Structure Analysis

The crystal structure of Edoxaban tosylate has been studied . The chemical structure of Edoxaban tosylate monohydrate has also been depicted .


Chemical Reactions Analysis

The electrochemical properties of Edoxaban have been investigated .


Physical And Chemical Properties Analysis

Edoxaban tosylate has a molecular formula of C31H38ClN7O7S2 and a molecular weight of 738.27 . It is an organosulfonate salt obtained by combining equimolar amounts of Edoxaban and 4-toluenesulfonic acid .

科学的研究の応用

1. Spectrofluorimetric Method for Quantifying Edoxaban Tosylate

  • Summary of Application: A novel spectrofluorimetric method was developed to quantify Edoxaban Tosylate Monohydrate in pure form and pharmaceutical dosage form . This method is particularly useful in the context of COVID-19, where pulmonary embolism is an emerging problem .
  • Methods of Application: The method relies on the derivatization of Edoxaban Tosylate with 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 . After excitation at 265 nm, the product is highly fluorescent at 309 nm .
  • Results: The method showed high precision and accuracy with an average percent recovery of 101.46% ± 1.02 . The linear range was 5.0–50.0 ng/mL with a correlation coefficient of 0.9999 .

2. Crystal Structure Analysis

  • Summary of Application: The crystal structure of Edoxaban Tosylate Monohydrate was solved and refined using synchrotron X-ray powder diffraction data .
  • Methods of Application: The crystal structure was optimized using density functional techniques . The structure consists of alternating layers of Edoxaban cations and tosylate anions along the c-axis .
  • Results: The crystal structure was found to be in space group P21 with a = 7.55097 (2), b = 7.09010 (2), c = 32.80420 (21) Å, β = 96.6720 (3)°, V = 1744.348 (6) Å3, and Z = 2 .

3. Preventing Thrombus Formation

  • Summary of Application: Edoxaban Tosylate has been found to be effective in preventing thrombus formation .
  • Methods of Application: Edoxaban Tosylate is administered orally and inhibits factor Xa, a key protein in the coagulation cascade .
  • Results: In rats, Edoxaban was as effective as heparin, dalteparin, and warfarin in preventing thrombus formation .

4. Inhibiting Factor Xa

  • Summary of Application: Edoxaban Tosylate is a rapidly acting, oral, selective factor Xa inhibitor .
  • Methods of Application: By inhibiting factor Xa, Edoxaban Tosylate prevents the stepwise amplification of protein factors needed to form blood clots .
  • Results: Edoxaban Tosylate is used in the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults .

Safety And Hazards

Edoxaban can cause you to bleed more easily. It can cause symptoms of a spinal blood clot: back pain, numbness or muscle weakness in your lower body, or loss of bladder or bowel control . Many other drugs can increase your risk of bleeding when used with Edoxaban . Edoxaban can cause a very serious blood clot around your spinal cord if you undergo a spinal tap or receive spinal anesthesia (epidural) .

将来の方向性

Edoxaban is the second once-daily anticoagulant agent approved by the FDA . Unlike the other DOACs, namely apixaban and rivaroxaban, Edoxaban has not obtained FDA approval for secondary and postoperative prophylaxis in venous thromboembolism (VTE) cases . The anticoagulant effect and safety of Edoxaban may be better than those of warfarin .

特性

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)/t13-,15-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFZITWZOYXXAW-QXXZOGQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN7O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197399
Record name Edoxaban tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban Tosylate

CAS RN

480449-71-6
Record name Edoxaban tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480449-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edoxaban tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480449716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edoxaban tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EDOXABAN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32W99UE810
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edoxaban tosylate
Reactant of Route 2
Edoxaban tosylate
Reactant of Route 3
Reactant of Route 3
Edoxaban tosylate
Reactant of Route 4
Reactant of Route 4
Edoxaban tosylate
Reactant of Route 5
Reactant of Route 5
Edoxaban tosylate
Reactant of Route 6
Reactant of Route 6
Edoxaban tosylate

Citations

For This Compound
278
Citations
PR Sankar, MM Eswarudu, PS Krishna… - Journal of …, 2021 - researchgate.net
… for the determination of Edoxaban Tosylate Monohydrate (EDTM) … Edoxaban Tosylate Monohydrate in bulk and pharmaceutical formulations. Keywords: RP - HPLC, Edoxaban Tosylate …
Number of citations: 6 www.researchgate.net
GG Kalyankar, PH Vansiya, KB Bodiwala… - Am J PharmTech …, 2018 - academia.edu
… The method was successfully applied for estimation of Edoxaban Tosylate Monohydrate in … Edoxaban Tosylate Monohydrate present in synthetic mixture. Keywords: Edoxaban Tosylate …
Number of citations: 4 www.academia.edu
ARD PROFILE - Am J Cardiovasc Drugs, 2011 - Springer
Daiichi Sankyo is developing edoxaban tosylate (DU 176b; DU-176; DU-176b; DU176b) as an orally active direct factor Xa inhibitor for the prevention of stroke and the prevention and …
Number of citations: 0 link.springer.com
P Ravisankar, D Srikanth, CV Reddy, PR Rao… - Indian J Res Pharmacy …, 2018 - ijrpb.com
A precise, simple, cost effective, accurate Ultra violet spectrophotometric method has been developed for the determination of Edoxaban Tosylate Monohydrate (EDTM) in the …
Number of citations: 10 www.ijrpb.com
JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2021 - cambridge.org
… Edoxaban tosylate monohydrate is an anticoagulant (under … Edoxaban tosylate monohydrate was developed by Daiichi … The molecular structure of edoxaban tosylate monohydrate …
Number of citations: 1 www.cambridge.org
G Escolar, M Diaz-Ricart - Drugs of the Future, 2009 - access.portico.org
Deep vein thrombosis and related complications are important contributors to mortality and morbidity and represent a major public health concern. New orally active small molecules …
Number of citations: 7 access.portico.org
DA Hussar, J Jacob - Journal of the American Pharmacists Association, 2015 - japha.org
Daniel A. Hussar and Jeena Jacob ing is increased with concurrent use of other medications that affect hemostasis, including aspirin and other antiplatelet agents, other antithrombotic …
Number of citations: 1 www.japha.org
A Di Vincenzo, A Rizzo, L Russo, R Mioni - Journal of Thrombosis and …, 2018 - Springer
… We describe a case of pacemaker-lead thrombosis in a patient taking edoxaban tosylate (edoxaban) for the treatment of a pre-existent atrial fibrillation (AF). We also suggest the …
Number of citations: 2 link.springer.com
AH Kshirsagar, AJ Shree - … American Journal of …, 2023 - actafarmbonaerense.com.ar
… The impurities ranging in Edoxaban tosylate were detected by a simple gradient reverse-phase … These Impurities in the Edoxaban tosylate crude sample have been isolated by using a …
Number of citations: 0 actafarmbonaerense.com.ar
C Alluri, GVR Sharma - European Journal of Mass …, 2023 - journals.sagepub.com
… and identification of edoxaban tosylate hydrate drug … inhibitor, is supplied as edoxaban tosylate monohydrate. The … Edoxaban tosylate monohydrate has the empirical formula C …
Number of citations: 3 journals.sagepub.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。